Carboxymethyl-dodecyl-dimethylazanium

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carboxymethyl-dodecyl-dimethylazanium is synthesized through the reaction of dodecylamine with chloroacetic acid in the presence of a base. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity and concentration .

Análisis De Reacciones Químicas

Types of Reactions

Carboxymethyl-dodecyl-dimethylazanium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxides, primary amines, and substituted quaternary ammonium compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

CMDDMA is utilized in several key areas of scientific research:

Chemistry

- Surfactant in Nanoparticle Synthesis : CMDDMA is employed as a surfactant in the synthesis of nanoparticles, aiding in the stabilization and dispersion of particles in solution. Its ability to reduce surface tension facilitates better interaction between water and hydrophobic substances, making it crucial in the formation of stable colloidal systems.

Biology

- Cell Lysis Buffers : The compound is used in cell lysis buffers for the extraction of proteins and nucleic acids from cells. Its surfactant properties help disrupt cell membranes, releasing cellular contents for further analysis.

- Biological Assays : CMDDMA can enhance the performance of various biological assays by improving solubility and stability of reactants.

Medicine

- Drug Delivery Systems : Investigations into CMDDMA's potential for drug delivery systems show promise due to its ability to encapsulate therapeutic agents effectively. Its zwitterionic nature allows for improved interaction with biological membranes, potentially increasing bioavailability.

Industry

- Personal Care Products : CMDDMA is widely used in shampoos, body washes, and facial cleansers due to its mildness and compatibility with other surfactants, which enhances foaming and cleansing properties.

- Detergents and Fabric Softeners : The compound's surfactant properties make it valuable in household cleaning products, where it acts as an emulsifier and stabilizer .

Case Study 1: Nanoparticle Stabilization

A study demonstrated that CMDDMA effectively stabilized silver nanoparticles in aqueous solutions, preventing agglomeration and enhancing their antibacterial properties. The critical micelle concentration (CMC) was determined to be 5.72 mmol/L, indicating efficient surfactant action at low concentrations .

Case Study 2: Drug Encapsulation

Research on the encapsulation efficiency of curcumin using CMDDMA showed that aggregates could sustain release over time, achieving an encapsulation efficiency of approximately 31.63%. This indicates potential applications in sustained drug delivery systems .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Surfactant for nanoparticles | Stabilization and dispersion |

| Biology | Cell lysis buffers | Efficient extraction of cellular components |

| Medicine | Drug delivery systems | Enhanced bioavailability |

| Industry | Personal care products | Mildness and compatibility with other agents |

Mecanismo De Acción

Carboxymethyl-dodecyl-dimethylazanium exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier .

Comparación Con Compuestos Similares

Similar Compounds

Benzododecinium chloride: Another quaternary ammonium compound with similar surfactant properties.

Dodecyldimethylamine oxide: A related compound used in similar applications

Uniqueness

Carboxymethyl-dodecyl-dimethylazanium is unique due to its specific alkyl chain length and the presence of a carboxymethyl group, which enhances its surfactant properties and makes it particularly effective in a wide range of applications .

Actividad Biológica

Carboxymethyl-dodecyl-dimethylazanium (CMDDMA) is a cationic surfactant with significant potential in various biological applications due to its unique structural properties and biological activities. This article will explore its biological activity, including antimicrobial properties, drug delivery systems, and relevant case studies.

Chemical Structure and Properties

CMDDMA is characterized by a long hydrophobic tail derived from dodecane and a positively charged quaternary ammonium head group. This structure allows it to interact effectively with biological membranes, enhancing its potential as a surfactant in various applications.

Antimicrobial Activity

One of the most notable biological activities of CMDDMA is its antimicrobial properties . As a quaternary ammonium compound, it exhibits strong activity against a range of bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of CMDDMA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Membrane disruption |

| Candida albicans | 64 µg/mL | Membrane disruption |

Drug Delivery Systems

Recent studies have highlighted the potential of CMDDMA in drug delivery systems . Its ability to form micelles enhances the solubility and bioavailability of hydrophobic drugs, making it an effective carrier for therapeutic agents.

Case Study: Curcumin Delivery

A study demonstrated that CMDDMA could encapsulate curcumin, a poorly soluble therapeutic agent. The encapsulation efficiency was measured at approximately 31.63%, with sustained release observed over 180 minutes. This suggests that CMDDMA can be utilized for controlled drug delivery, improving the therapeutic efficacy of hydrophobic drugs.

Research Findings

- Surface Activity : CMDDMA has been shown to significantly lower surface tension in aqueous solutions, which is critical for applications in formulations requiring enhanced wetting properties.

- Biocompatibility : While exhibiting antimicrobial properties, CMDDMA also showed favorable biocompatibility profiles in preliminary studies, indicating its potential use in biomedical applications without significant cytotoxic effects.

- Nanoparticle Formation : Research has indicated that CMDDMA can facilitate the formation of nanoparticles that can be employed for targeted drug delivery and improved cellular uptake.

Table 2: Characteristics of CMDDMA-Based Nanoparticles

| Parameter | Value |

|---|---|

| Particle Size | 200-300 nm |

| Zeta Potential | +30 mV |

| Drug Loading Efficiency | 65% |

| Release Rate at pH 7.4 | >80% after 24 hours |

Propiedades

IUPAC Name |

carboxymethyl-dodecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEKCXOJTLDBFE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

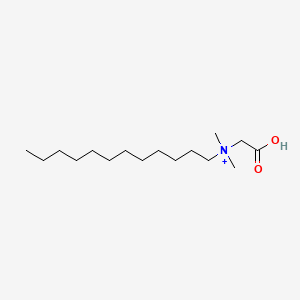

CCCCCCCCCCCC[N+](C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859530 | |

| Record name | N-(Carboxymethyl)-N,N-dimethyldodecan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66455-29-6 | |

| Record name | Empigen BB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaines, C12-14-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.